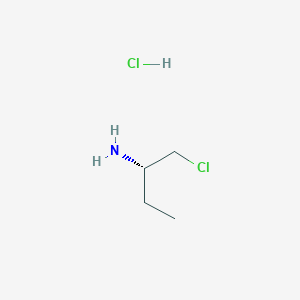![molecular formula C11H14O3 B13556908 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol is an organic compound that features a benzodioxin ring structure
Vorbereitungsmethoden
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Analyse Chemischer Reaktionen
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and drug development.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways, potentially leading to therapeutic effects
Vergleich Mit ähnlichen Verbindungen
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound has a similar benzodioxin structure but differs in its functional groups.
1,4-Benzodioxin-6-propanol, 2,3-dihydro-β-methyl-: Another similar compound with slight variations in its molecular structure
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol |
InChI |
InChI=1S/C11H14O3/c1-11(2,12)8-3-4-9-10(7-8)14-6-5-13-9/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
MVFXQRZQHILNIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=C(C=C1)OCCO2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
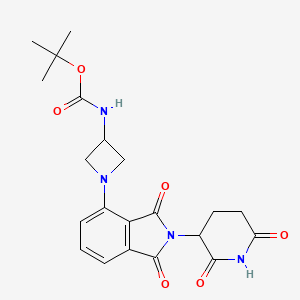
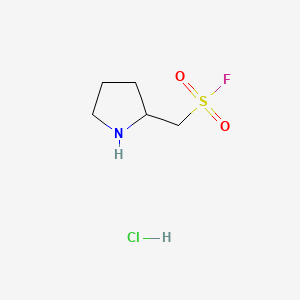
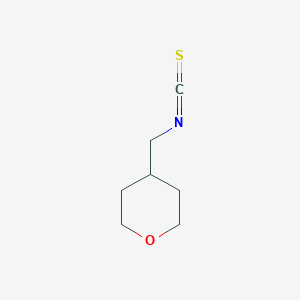


![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
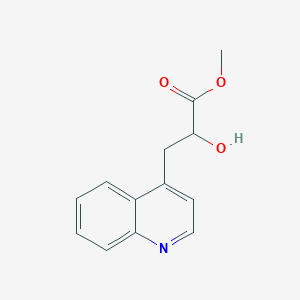
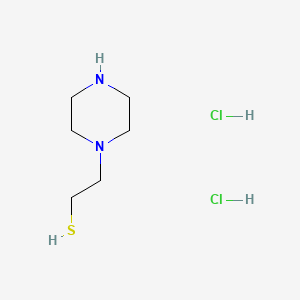
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)

